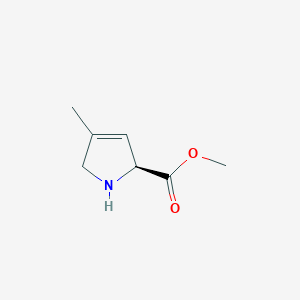![molecular formula C10H8BrNO2 B12868842 1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12868842.png)
1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone typically involves the bromination of a precursor compound, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with a brominated acetophenone derivative under acidic conditions to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: New benzoxazole derivatives with various functional groups.
Oxidation Reactions: Oxidized benzoxazole compounds with additional oxygen-containing groups.
Reduction Reactions: Reduced benzoxazole derivatives, such as alcohols.
科学的研究の応用
1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound can be used in the development of advanced materials, including polymers and organic semiconductors.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets to exert its effects. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The benzoxazole ring structure can also interact with various biological targets through non-covalent interactions, such as hydrogen bonding and π-π stacking.
類似化合物との比較
1-(5-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the bromomethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)benzo[d]oxazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Bromo-2-(methylthio)benzo[d]oxazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical and biological applications.
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
1-[5-(bromomethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8BrNO2/c1-6(13)10-12-8-4-7(5-11)2-3-9(8)14-10/h2-4H,5H2,1H3 |
InChIキー |
ORMQHASKOMLCQQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC2=C(O1)C=CC(=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


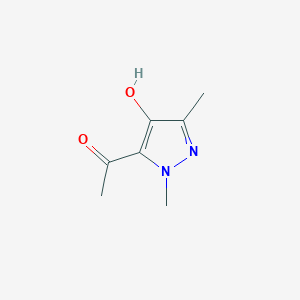
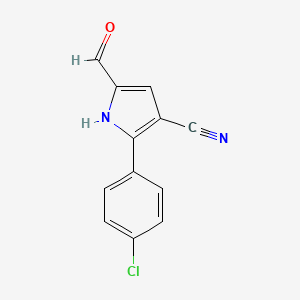



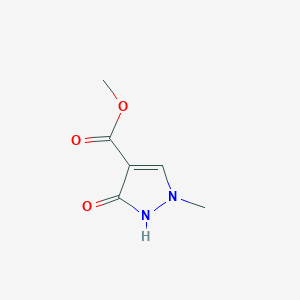



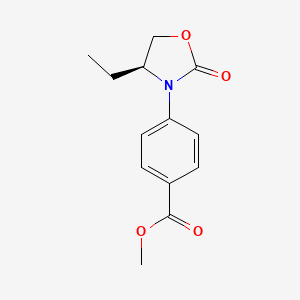
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)

![4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
